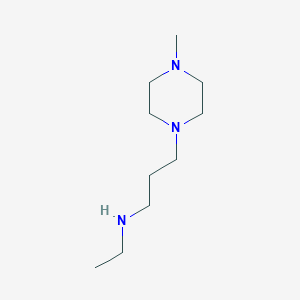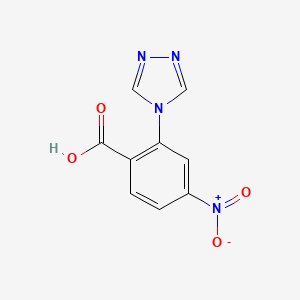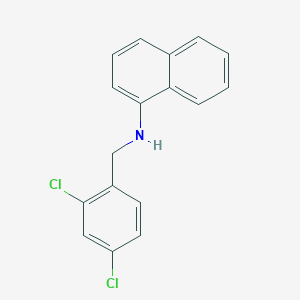![molecular formula C19H25NO2 B1385266 N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline CAS No. 1040682-78-7](/img/structure/B1385266.png)
N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline
Übersicht
Beschreibung
N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline (NDPEI) is a synthetic compound that has been used in a variety of scientific research applications. NDPEI has been used in biochemical and physiological studies, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Enzyme Inhibition
- N-substituted benzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazides, closely related to the compound , have been studied for their antibacterial and anti-enzymatic activities. These studies suggest potential applications in treating bacterial infections and modulating enzyme activities (Aziz‐ur‐Rehman et al., 2014).
Structural and Spectral Analyses
- A structural and spectral analysis of similar compounds, such as N-[2-(2,6-dimethylphenoxy)ethyl]-1-hydroxy-1-phenylethan-2-aminium, has been conducted. This research provides insights into the molecular structure, which can be essential for understanding the physical and chemical properties of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline (W. Nitek et al., 2022).
Anticonvulsant Properties
- Studies have shown that N-[(dimethylphenoxy)alkyl]aminoalkanols, closely related to the target compound, exhibit significant anticonvulsant activities. This indicates potential therapeutic applications in the treatment of seizure disorders (A. Waszkielewicz et al., 2015).
Topoisomerase I-Targeting Agents
- Variants of the compound with different functionalities have been evaluated for their potential as topoisomerase I-targeting agents, suggesting a possible application in cancer therapy (M. Satyanarayana et al., 2008).
Anti-HIV-1 Activity
- Derivatives of 2-[2-(3,5-dimethylphenoxy)ethyl]thio compounds have been synthesized and shown to possess anti-HIV-1 activity, suggesting potential use in antiviral therapy (M. Novikov et al., 2004).
Biotransformation and Environmental Degradation
- Studies on compounds with similar structures, like 1-(4-chlorophenyl)-3,3-dimethyltriazene, have provided insights into their biotransformation and environmental degradation, which can be crucial for understanding the environmental impact and metabolism of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline (G. Kolar & J. Schlesiger, 1975).
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-14(2)22-19-8-6-5-7-18(19)20-9-10-21-17-12-15(3)11-16(4)13-17/h5-8,11-14,20H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRJNPLOABUETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC2=CC=CC=C2OC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



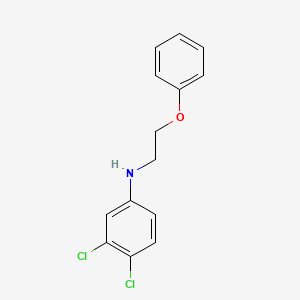


![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)
![3-{[2-(Diethylamino)ethyl]amino}propanamide](/img/structure/B1385188.png)
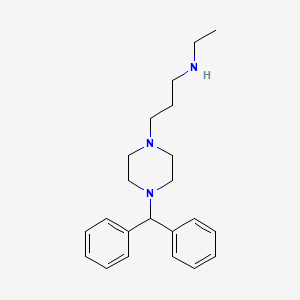

![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide](/img/structure/B1385195.png)
![3-{[4-(Diethylamino)benzyl]amino}propanenitrile](/img/structure/B1385197.png)
